molecular formula C18H21ClN4O2 B14943707 1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B14943707
M. Wt: 360.8 g/mol
InChI Key: HEHKGVZWRYYQRY-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a cyclopentyl ring, and a tetrahydropyrimido[4,5-d]pyrimidinone core

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the core pyrimidinone structure. This can be achieved through a series of condensation reactions involving appropriate precursors. The chlorobenzyl and cyclopentyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. For example:

    1-(2-chlorobenzyl)-6-cyclopentyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Unique due to its specific substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, particularly as enzyme inhibitors.

    Imidazo[1,2-a]pyrimidine derivatives: Studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-cyclopentyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21ClN4O2/c19-15-8-4-1-5-12(15)9-23-16-14(17(24)21-18(23)25)10-22(11-20-16)13-6-2-3-7-13/h1,4-5,8,13,20H,2-3,6-7,9-11H2,(H,21,24,25)

InChI Key

HEHKGVZWRYYQRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CC3=C(NC2)N(C(=O)NC3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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